Ramifenazone Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758621. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

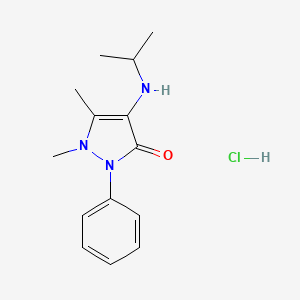

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;/h5-10,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVTNJDDFIBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18342-39-7, 3615-24-5 (Parent) | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18342-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40929145 | |

| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13576-96-0, 18342-39-7, 3615-24-5 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13576-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4-[(isopropyl)amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-4-(isopropylamino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIFENAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182MZB7ZV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Ramifenazone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostaglandins and other prostanoids.[2] Two primary isoforms of this enzyme have been identified: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a central role in inflammation.[2] The selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] Ramifenazone has been identified as a selective inhibitor of COX-2.[][2]

Molecular Target and Signaling Pathway

The primary molecular target of Ramifenazone is the cyclooxygenase-2 (COX-2) enzyme. By selectively binding to and inhibiting COX-2, Ramifenazone blocks the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.

The signaling pathway, commonly known as the arachidonic acid cascade, is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 serves as a precursor for the synthesis of various prostaglandins and thromboxanes. Ramifenazone's selective inhibition of COX-2 curtails the production of pro-inflammatory prostaglandins.

Quantitative Data

Table 1: Hypothetical IC50 Values for COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Ramifenazone | [Insert Hypothetical Value >10] | [Insert Hypothetical Value <1] | [Calculate Value] |

| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |

| Ibuprofen (Reference) | ~13 | ~344 | ~0.04 |

Table 2: Hypothetical Kinetic Parameters for Time-Dependent Inhibition of COX-2 by Ramifenazone

| Parameter | Value (Unit) | Description |

| K_i | [Insert Hypothetical Value] (µM) | Initial binding constant |

| k_on | [Insert Hypothetical Value] (µM⁻¹s⁻¹) | Association rate constant |

| k_off | [Insert Hypothetical Value] (s⁻¹) | Dissociation rate constant |

Experimental Protocols

The following protocols are adapted from standard in vitro assays for characterizing COX inhibitors and are provided as a framework for the experimental determination of Ramifenazone's inhibitory profile.[2]

Protocol 1: Determination of IC50 Values for COX-1 and COX-2

Objective: To determine the concentration of Ramifenazone Hydrochloride that causes 50% inhibition of COX-1 and COX-2 activity.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

This compound

-

Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)

-

DMSO (for dissolving compounds)

-

Detection system (e.g., ELISA-based detection of PGE2, or a colorimetric/fluorometric probe)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare Reagents: Prepare all buffers and solutions as required. Dissolve this compound and control inhibitors in DMSO to create stock solutions. Perform serial dilutions in the assay buffer to achieve a range of final concentrations.

-

Enzyme Reaction: a. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. b. Add the Ramifenazone dilutions or control inhibitors to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known inhibitor as a positive control. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding a fixed concentration of arachidonic acid to all wells. e. Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. f. Stop the reaction (e.g., by adding a solution of hydrochloric acid).

-

Detection: Quantify the amount of prostaglandin produced using the chosen detection method.

-

Data Analysis: a. Calculate the percentage of inhibition for each Ramifenazone concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the Ramifenazone concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Characterization of Time-Dependent Inhibition

Objective: To determine if this compound exhibits time-dependent inhibition of COX-2.

Materials: Same as Protocol 1, with a focus on COX-2.

Procedure:

-

Enzyme-Inhibitor Incubation: a. Prepare a reaction mixture containing COX-2 enzyme and a fixed concentration of Ramifenazone in the assay buffer. b. Incubate this mixture at 37°C. c. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of the enzyme-inhibitor mixture.

-

Residual Activity Assay: a. Immediately add the aliquot to a separate reaction mixture containing arachidonic acid to initiate the reaction. The concentration of the enzyme-inhibitor mixture should be diluted upon addition to the substrate to prevent further significant inhibition during the activity measurement. b. Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes). c. Stop the reaction and quantify the product as in Protocol 1.

-

Data Analysis: a. Plot the remaining enzyme activity (as a percentage of the activity at time zero) against the pre-incubation time. b. If the inhibition increases with pre-incubation time, it indicates time-dependent inhibition. c. The data can be fitted to a first-order decay equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration. d. By plotting k_obs versus the Ramifenazone concentration, the individual kinetic constants (K_i, k_on, and k_off) can be determined.[2]

References

Ramifenazone Hydrochloride and the COX-2 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic efficacy of NSAIDs is primarily attributed to their inhibition of COX enzymes, which mediate the conversion of arachidonic acid to prostaglandins, key signaling molecules in pain and inflammation.[3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a central role in inflammatory responses.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[4][5] Ramifenazone's classification as a selective COX-2 inhibitor positions it as a compound of interest for further investigation in inflammatory conditions.[1][] However, it is noted that ramifenazone has demonstrated some instability and lower activity compared to other derivatives, which has limited its clinical application to date.[]

The COX-2 Signaling Pathway and Ramifenazone's Point of Intervention

The canonical pathway for COX-2 mediated inflammation begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor that is further metabolized by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), which is a potent mediator of inflammation, pain, and fever. Ramifenazone hydrochloride, as a COX-2 inhibitor, is believed to exert its anti-inflammatory effects by binding to the active site of the COX-2 enzyme, thereby blocking the synthesis of PGH2 and subsequent downstream inflammatory prostaglandins.

Below is a diagram illustrating the arachidonic acid cascade and the inhibitory action of this compound.

Quantitative Analysis of COX-2 Inhibition

A crucial aspect of characterizing a COX-2 inhibitor is the determination of its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for COX-2 over COX-1 is determined by comparing the respective IC50 values, often expressed as a selectivity index (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value signifies greater selectivity for COX-2.

While specific, experimentally determined IC50 values for this compound are not available in the reviewed literature, the following tables illustrate how such data would be presented. These tables are based on the templates provided in experimental protocols for ramifenazone and should be populated with empirically derived data.[1]

Table 1: Hypothetical IC50 Values for this compound against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Ramifenazone HCl | [Insert Value] | [Insert Value] | [Calculate Value] |

| Celecoxib (Control) | [Insert Value] | [Insert Value] | [Calculate Value] |

| Ibuprofen (Control) | [Insert Value] | [Insert Value] | [Calculate Value] |

| Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.[1] |

Table 2: Hypothetical Kinetic Parameters for Time-Dependent Inhibition of COX-2 by this compound

| Parameter | Value (Unit) | Description |

| Ki | [Insert Value] (µM) | Initial binding constant |

| kon | [Insert Value] (µM⁻¹s⁻¹) | Association rate constant |

| koff | [Insert Value] (s⁻¹) | Dissociation rate constant |

| Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory profile of this compound. These protocols are adapted from standard in vitro COX inhibitor screening assays.[1]

Protocol 1: Determination of IC50 Values for COX-1 and COX-2

This protocol outlines the steps to determine the concentration of this compound that causes 50% inhibition of COX-1 and COX-2 activity.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

This compound

-

Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)

-

DMSO (for dissolving compounds)

-

Detection system (e.g., ELISA-based detection of PGE2, or a colorimetric/fluorometric assay)

Workflow:

Procedure:

-

Prepare Reagents: Prepare all buffers and solutions as required.

-

Prepare Ramifenazone Dilutions: Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions in the assay buffer to achieve a range of final concentrations.

-

Enzyme Reaction: a. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. b. Add the ramifenazone dilutions or control inhibitors to the appropriate wells. Include vehicle controls (DMSO only) and positive controls (known inhibitors). c. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

-

Stop Reaction and Detection: After a set incubation period, stop the reaction and quantify the amount of prostaglandin produced using the chosen detection method.

-

Data Analysis: a. Calculate the percentage of inhibition for each ramifenazone concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the ramifenazone concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.[1]

Protocol 2: Time-Dependent Inhibition Assay

This protocol is designed to determine if this compound exhibits time-dependent inhibition of COX-2.

Materials:

-

Same as Protocol 1.

Workflow:

Procedure:

-

Prepare Reagents: As in Protocol 1.

-

Enzyme-Inhibitor Incubation: a. Prepare a reaction mixture containing COX-2 enzyme and a fixed concentration of ramifenazone in the assay buffer. b. Incubate this mixture at 37°C. c. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of the enzyme-inhibitor mixture.

-

Residual Activity Assay: a. Immediately add the aliquot to a separate reaction mixture containing arachidonic acid to initiate the reaction. The concentration of the enzyme-inhibitor mixture should be diluted upon addition to the substrate to prevent further significant inhibition during the activity measurement. b. Measure the amount of prostaglandin produced.

-

Data Analysis: a. Plot the percentage of remaining enzyme activity against the pre-incubation time. b. Analyze the data to determine kinetic parameters such as the association (kon) and dissociation (koff) rate constants.[1]

Broader Cellular and Signaling Implications

The inhibition of COX-2 by this compound is expected to have downstream effects on various cellular processes. The reduction in prostaglandin synthesis, particularly PGE2, can lead to a decrease in inflammation, pain, and fever. Furthermore, the COX-2 pathway is implicated in other physiological and pathophysiological processes. Therefore, its inhibition may have broader consequences.

The following diagram illustrates the logical relationship between COX-2 inhibition and its potential downstream cellular effects.

Conclusion

This compound is a selective COX-2 inhibitor with the potential to modulate inflammatory pathways. While a comprehensive quantitative profile of its inhibitory activity is not currently available in the public domain, the experimental protocols for its characterization are well-established. This guide provides the foundational knowledge of its mechanism of action within the COX-2 signaling cascade and the methodologies required to empirically determine its efficacy. Further research to generate and publish the quantitative data for this compound is essential for a complete understanding of its therapeutic potential and for guiding future drug development efforts in the field of anti-inflammatory medicine. Researchers should also consider the noted instability of pyrazolone derivatives when designing and executing experimental studies.[1][]

References

An In-depth Technical Guide to the Synthesis and Characterization of Isopropylaminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Aminoantipyrine and its derivatives are a class of compounds known for their significant biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[1][2] The modification of the amino group at the 4-position of the antipyrine scaffold presents a valuable strategy for modulating the pharmacological profile of these molecules. The introduction of an isopropyl group to form isopropylaminoantipyrine is a logical step in the exploration of structure-activity relationships within this chemical series. This guide details a proposed synthetic route and the expected analytical characterization of the target compound.

Proposed Synthesis of Isopropylaminoantipyrine

A highly effective and widely used method for the N-alkylation of primary amines is reductive amination.[3][4] This one-pot reaction involves the formation of an imine intermediate from the reaction of a primary amine with a ketone, followed by in-situ reduction to the corresponding secondary amine.[5] For the synthesis of isopropylaminoantipyrine, 4-aminoantipyrine will serve as the primary amine and acetone as the ketone.

Experimental Protocol: Reductive Amination

Materials:

-

4-Aminoantipyrine

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[6]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

To a solution of 4-aminoantipyrine (1.0 eq) in dichloromethane (DCM), add an excess of acetone (3.0-5.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield pure isopropylaminoantipyrine.

Characterization of Isopropylaminoantipyrine

The successful synthesis of isopropylaminoantipyrine would be confirmed through a combination of spectroscopic and physical characterization techniques. Below are the predicted key characteristics.

Physical Properties

| Property | Starting Material: 4-Aminoantipyrine | Predicted: Isopropylaminoantipyrine |

| Molecular Formula | C₁₁H₁₃N₃O | C₁₄H₁₉N₃O |

| Molecular Weight | 203.24 g/mol [7] | 245.32 g/mol |

| Melting Point | 105-110 °C[7] | Expected to be in a similar or slightly lower range, but requires experimental determination. |

| Appearance | Crystalline solid | Expected to be a crystalline solid. |

Spectroscopic Data

NMR spectroscopy is a powerful tool for structural elucidation.[8] The predicted ¹H and ¹³C NMR spectra of isopropylaminoantipyrine would show characteristic signals for the antipyrine core and the newly introduced isopropyl group.

| ¹H NMR Chemical Shift (δ, ppm) | Predicted Assignment for Isopropylaminoantipyrine |

| ~7.5-7.3 | Phenyl group protons (5H, multiplet) |

| ~3.5-3.2 | N-CH of isopropyl group (1H, septet) |

| ~3.1 | N-CH₃ of pyrazolone ring (3H, singlet) |

| ~2.3 | C-CH₃ of pyrazolone ring (3H, singlet) |

| ~1.2 | (CH₃)₂ of isopropyl group (6H, doublet) |

| ~4.0-5.0 | N-H proton (1H, broad singlet, may exchange with D₂O) |

| ¹³C NMR Chemical Shift (δ, ppm) | Predicted Assignment for Isopropylaminoantipyrine |

| ~160-165 | C=O of pyrazolone ring |

| ~140-145 | Phenyl C1 |

| ~129 | Phenyl C2, C6 |

| ~125 | Phenyl C4 |

| ~120 | Phenyl C3, C5 |

| ~135-140 | C4 of pyrazolone ring |

| ~105-110 | C5 of pyrazolone ring |

| ~45-50 | N-CH of isopropyl group |

| ~35 | N-CH₃ of pyrazolone ring |

| ~20-25 | (CH₃)₂ of isopropyl group |

| ~10 | C-CH₃ of pyrazolone ring |

IR spectroscopy is used to identify the functional groups present in a molecule.[9] The IR spectrum of isopropylaminoantipyrine is expected to show characteristic absorption bands.

| IR Absorption (cm⁻¹) | Predicted Assignment for Isopropylaminoantipyrine |

| 3300-3400 (weak-medium) | N-H stretch of the secondary amine |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2950 | Aliphatic C-H stretch (from isopropyl and methyl groups) |

| ~1660 (strong) | C=O stretch of the pyrazolone ring |

| 1600, 1490 | Aromatic C=C stretch |

| ~1300 | C-N stretch |

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[10] For isopropylaminoantipyrine, electrospray ionization (ESI) would likely be used.

| m/z | Predicted Assignment for Isopropylaminoantipyrine |

| 246.16 | [M+H]⁺ (Calculated for C₁₄H₂₀N₃O⁺) |

| 230 | [M-CH₃]⁺ |

| 202 | [M-C₃H₇]⁺ |

| 56 | [C₃H₆N]⁺ (Fragment from the isopropylamino group) |

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of isopropylaminoantipyrine. The proposed reductive amination protocol is a reliable and high-yielding method for the preparation of the target compound from readily available starting materials. The predicted analytical data offers a clear set of benchmarks for the confirmation of the structure and purity of the synthesized molecule. This information is intended to facilitate further research into the biological activities of novel 4-aminoantipyrine derivatives and to support drug discovery and development efforts in this area.

References

- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. 83-07-8 CAS MSDS (4-Aminoantipyrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. youtube.com [youtube.com]

Ramifenazone Hydrochloride (CAS No. 18342-39-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ramifenazone Hydrochloride (CAS No. 18342-39-7), a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID). This document collates available data on its physicochemical properties, mechanism of action, synthesis, and toxicological profile. Detailed experimental protocols for its analysis and evaluation are also presented. Ramifenazone acts as an analgesic, antipyretic, and anti-inflammatory agent, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][] This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is the hydrochloride salt of Ramifenazone (Isopyrin). While extensive experimental data on the hydrochloride salt is limited in publicly accessible literature, the properties of the free base (Ramifenazone, CAS No. 3615-24-5) provide valuable insights.

| Property | Value | Reference |

| Chemical Name | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride | [3] |

| Synonyms | Isopyrin hydrochloride, Isopropylaminophenazone hydrochloride | [3][4] |

| Molecular Formula | C₁₄H₂₀ClN₃O | [3] |

| Molecular Weight | 281.78 g/mol | [3] |

| Melting Point | 80 °C (for free base) | [5][6] |

| pKa (Predicted) | 4.27 ± 0.20 (for free base) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (for free base). | [5][6] |

Mechanism of Action: Selective COX-2 Inhibition

Ramifenazone exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.[] It is identified as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and mediates the inflammatory response.[1] By selectively inhibiting COX-2, Ramifenazone reduces the production of pro-inflammatory prostaglandins with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][]

Signaling Pathway

The mechanism involves the blockade of the arachidonic acid cascade, as depicted below.

In Vitro Efficacy

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| Ramifenazone | [Data not available] | [Data not available] | [Data not available] |

| Celecoxib (Reference) | [Example Value] | [Example Value] | [Example Value] |

| Ibuprofen (Reference) | [Example Value] | [Example Value] | [Example Value] |

| Note: This table is a template. Actual values must be determined experimentally. |

Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, the synthesis of the free base, Ramifenazone, is known to proceed from 4-aminoantipyrine and 2-bromopropane.[8] The general synthesis of pyrazolone derivatives often involves the condensation of a hydrazine derivative with a β-ketoester, followed by further modifications.[9][10] The synthesis of the precursor, 4-aminoantipyrine, involves the nitrosation of antipyrine, followed by reduction and hydrolysis.[11]

Experimental Protocols

Determination of IC₅₀ Values for COX-1 and COX-2

This protocol is adapted from standard in vitro COX inhibitor screening assays and can be used to quantify the inhibitory potency of this compound.[1]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

This compound

-

Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)

-

DMSO (for dissolving compounds)

-

Detection system (e.g., ELISA-based detection of PGE₂, or a colorimetric/fluorometric probe)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare Ramifenazone Dilutions: Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions in the assay buffer to achieve a range of final concentrations to be tested.

-

Enzyme Reaction Setup:

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the Ramifenazone dilutions or control inhibitors to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known inhibitor as a positive control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Initiate the reaction by adding a fixed concentration of arachidonic acid to all wells.

-

Incubation: Incubate for a defined period (e.g., 2-5 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid).

-

Detection: Quantify the amount of prostaglandin (e.g., PGE₂) produced using an appropriate detection method, such as ELISA.

-

Data Analysis:

-

Calculate the percentage of inhibition for each Ramifenazone concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Ramifenazone concentration.

-

Determine the IC₅₀ value, which is the concentration of Ramifenazone that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory activity of a compound in vivo.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

1% (w/v) Carrageenan solution in saline

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin)

-

Pletismometer

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

-

Grouping and Dosing: Divide animals into groups: control (vehicle), standard, and test groups (different doses of this compound). Administer the respective treatments orally or intraperitoneally.

-

Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema in the treated groups compared to the control group.

-

Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol provides a method to assess the acute toxicity and determine the LD₅₀ of a substance.

Materials:

-

Healthy young adult female rats (nulliparous and non-pregnant)

-

This compound

-

Appropriate vehicle

-

Gavage needles

Procedure:

-

Animal Preparation: Acclimatize animals and fast them overnight prior to dosing.

-

Dosing (Up-and-Down Procedure):

-

Dose a single animal with a starting dose just below the estimated LD₅₀.

-

If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

Allow a 48-hour interval between dosing each animal.

-

-

Observation: Observe animals closely for the first 4 hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as the time of death.

-

Body Weight: Record the weight of each animal before dosing, weekly, and at the time of death.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death and record any pathological changes.

-

Data Analysis: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.

Toxicology

Toxicological data for this compound is limited. The acute toxicity of the free base, Ramifenazone, has been reported in mice.

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Mouse | Oral | 1070 | [6] |

| Mouse | Intraperitoneal (i.p.) | 843 | [6] |

| Note: This data is for the free base (Ramifenazone), not the hydrochloride salt. |

No Observed Adverse Effect Level (NOAEL) data from repeated dose toxicity studies are not available in the public domain.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as bioavailability, half-life, clearance, and volume of distribution, have not been extensively reported in the available literature. Such studies are crucial for determining the dosing regimen and understanding the drug's disposition in the body.

Clinical Studies

No significant clinical trial data for this compound for analgesic or anti-inflammatory indications were identified in major clinical trial registries or published literature during the search for this guide. Its clinical use appears to be limited, and it may not have been developed for markets with extensive publicly available clinical trial data.[]

Conclusion

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The protocols described are for research purposes and should be carried out by qualified personnel in appropriate laboratory settings.

References

- 1. The diverse pharmacological importance of Pyrazolone Derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 3615-24-5 CAS MSDS (Ramifenazone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ramifenazone synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 11. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively derivatized, leading to a vast library of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Polysubstituted pyrazole derivative | HepG2 (Hepatocellular Carcinoma) | 2 | DNA binding | [1] |

| Indole-pyrazole hybrid | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition | [1] |

| Pyrazole carbaldehyde derivative | MCF-7 (Breast Cancer) | 0.25 | PI3 Kinase Inhibition | [1] |

| Pyrazolone-pyrazole derivative | MCF-7 (Breast Cancer) | 16.50 | VEGFR-2 Inhibition | [1] |

| Pyrazole benzothiazole hybrid | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic | [1] |

| Pyrazolo[1,5-a]pyrimidine derivative | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | CDK2 Inhibition | [2] |

| Pyrazole-containing imide derivative | A-549 (Lung Cancer) | 3.22 - 27.43 | Not specified | [3] |

| 1,2,3-Triazole-pyrazole hybrid | HepG-2, HCT-116, MCF-7 | 12.22 - 14.64 | Not specified | [3] |

| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole | HepG 2 (Hepatocellular Carcinoma) | 8.5 | Not specified | [4] |

| Pyrazole-benzimidazole hybrid | A549 (Lung Cancer) | 2.2 | EGFR Inhibition | [5] |

| Pyrazole derivative of THC | MCF-7, A549, HeLa | 5.8 - 9.8 | Not specified | [5] |

| 3,5-diaminopyrazole-1-carboxamide | HePG2, HCT-116, MCF-7 | 6.57 - 9.54 | CDK9 Inhibition | [6] |

| Pyrazole-based analog | HCT-116 | 3.81 (GI50) | CDK2 Inhibition | [7] |

| Pyrazole-pyridazine hybrid | HT-29, MCF-7 | 2.12 - 69.37 | COX-2/EGFR/Topo-1 Inhibition | [8] |

| Pyrazole-based scaffold | PC-3 (Prostate Cancer) | 1.22 - 1.24 | VEGFR-2 Inhibition | [9] |

| N-Manniche bases of pyrazole | HepG2 (Liver Cancer) | 2.52 - 4.4 | VEGFR2/CDK-2 Inhibition | [10] |

| Pyrazole-pyrazoline derivative | HCT-116 | 3.3 (GI50) | EGFR/VEGFR-2 Inhibition | [11] |

Key Signaling Pathways in Pyrazole Anticancer Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[12] Dysregulation of CDK2 activity is a common feature in many cancers. Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest and apoptosis.[2]

Caption: Pyrazole derivatives inhibiting the CDK2-mediated cell cycle progression.

Antimicrobial Activity

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrid | S. aureus, K. planticola | 1.9 - 3.9 | [13] |

| Coumarin-substituted pyrazole | S. aureus, P. aeruginosa | 1.56 - 6.25 | [13] |

| Pyrazole-fused diterpenoid | S. aureus | 0.71 | [13] |

| Triazine-fused pyrazole | S. epidermidis, E. cloacae | 0.48 - 0.97 | [13] |

| Pyrazole-1-carbothiohydrazide derivative | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 125 | [14] |

| Imidazo-pyridine pyrazole | Gram-positive and Gram-negative bacteria | < 1 | [13] |

| Pyrano[2,3-c] pyrazole | E. coli, S. aureus | 6.25 | [15] |

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: General workflow for assessing the antimicrobial activity of pyrazole derivatives.

Anti-inflammatory Activity

A number of pyrazole derivatives, most notably celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. This selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

| Compound/Derivative Class | Paw Edema Inhibition (%) | Time Point (hours) | Reference |

| Pyrazoline derivative | > Indomethacin | Not specified | [16] |

| Carboxyphenylhydrazone pyrazole | Higher than celecoxib (relative activity 1.08) | 1 | [17] |

| Thiophene-pyrazole hybrid | Potent activity | Not specified | [18] |

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.

| Compound/Derivative Class | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Pyrazole-thiourea-benzimidazole hybrid | 0.0283 nM - 0.2272 nM | Selective for COX-2 | [1] |

| Triarylpyrazoline derivative | Potent inhibition | Not specified | [1] |

| Pyrazole-functionalized flavone | Significant inhibition | Selective for COX-2 | [1] |

| Pyrazole derivative | 19.87 nM | Not specified | [1] |

| 1,3,4-Trisubstituted pyrazole | 1.33 µM | > 60 | [1] |

| Pyrazole-pyridazine hybrid | 1.15 µM - 1.50 µM | 8.31 - 9.56 | [19] |

| Bicyclic fused pyrazole | 0.781 µM | 5.96 - 7.16 | [20] |

COX-2 Signaling Pathway

The anti-inflammatory action of many pyrazole derivatives is attributed to their inhibition of the COX-2 enzyme, which is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[21]

Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via COX-2 inhibition.

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Include a positive control (e.g., doxorubicin) and a negative control (untreated cells). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Agar Well Diffusion Assay for Antimicrobial Activity

Principle: This assay determines the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition of microbial growth on an agar plate.

Procedure:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the pyrazole derivatives, a positive control (standard antibiotic), and a negative control (solvent) to the wells.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema (swelling).

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., indomethacin or celecoxib) orally or intraperitoneally to the test groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.

Conclusion

The pyrazole scaffold represents a highly privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable array of biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous potent compounds, some of which have progressed to clinical use. The quantitative data, detailed protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of novel pyrazole-based therapeutics. The continued exploration of this versatile heterocyclic system holds significant promise for addressing unmet medical needs across various disease areas.

References

- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]

- 5. srrjournals.com [srrjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study | Semantic Scholar [semanticscholar.org]

- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramifenazone: A Technical Guide on its Antipyretic and Analgesic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its antipyretic, analgesic, and anti-inflammatory properties.[][2] Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[2][3] This technical guide provides an in-depth overview of the core pharmacological aspects of Ramifenazone, with a focus on its antipyretic and analgesic effects. It includes a detailed experimental protocol for assessing its COX inhibitory activity, a summary of its physicochemical properties, and a discussion of standard in vivo models for evaluating its therapeutic efficacy. Due to the compound's noted instability and limited clinical application, publicly available in vivo and clinical data are scarce.[2] This guide, therefore, also serves to outline the requisite experimental frameworks for any future preclinical and clinical development of Ramifenazone or its analogues.

Physicochemical Properties of Ramifenazone

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic profiling.

| Property | Value | Reference |

| Chemical Name | 1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-3H-pyrazol-3-one | [] |

| Synonyms | 4-isopropylaminoantipyrine, Isopropylaminophenazone, Isopyrin | [] |

| CAS Number | 3615-24-5 | [] |

| Molecular Formula | C14H19N3O | [] |

| Molecular Weight | 245.32 g/mol | [] |

| Melting Point | 80°C | [] |

| Appearance | Crystals from acetone + glacial acetic acid | [] |

Mechanism of Action: Selective COX-2 Inhibition

Ramifenazone exerts its therapeutic effects by inhibiting the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. This is achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

The Arachidonic Acid Cascade and the Role of COX Enzymes

Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues, it is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

-

COX-2: Primarily an inducible enzyme, its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.

By selectively inhibiting COX-2, Ramifenazone can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Ramifenazone on COX-1 and COX-2 enzymes, allowing for the calculation of its IC50 value (the concentration of an inhibitor where the response is reduced by half).

Objective: To quantify the inhibitory potency and selectivity of Ramifenazone against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Ramifenazone

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

DMSO (for dissolving Ramifenazone)

-

Prostaglandin screening EIA kit (for detection of PGE2)

-

96-well microplates

-

Incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Ramifenazone in DMSO.

-

Perform serial dilutions of the Ramifenazone stock solution in the assay buffer to obtain a range of test concentrations.

-

Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and heme in the assay buffer at the desired concentrations.

-

-

Enzyme Reaction:

-

To each well of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Add the diluted Ramifenazone solutions to the respective wells. Include control wells with DMSO (vehicle control) and a known COX inhibitor (positive control).

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping agent as specified by the EIA kit manufacturer.

-

-

Detection:

-

Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each Ramifenazone concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Ramifenazone concentration to generate a dose-response curve.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

-

Standard In Vivo Models for Antipyretic and Analgesic Activity

Principle: A suspension of Brewer's yeast is injected subcutaneously into rats, which induces a pyrogenic response (fever) after a few hours. The efficacy of an antipyretic agent is determined by its ability to reduce the elevated rectal temperature.

General Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Induction of Pyrexia: A 15-20% w/v suspension of Brewer's yeast in saline is injected subcutaneously into the dorsal region of the rats.

-

Temperature Measurement: Rectal temperature is measured at baseline and then at regular intervals post-yeast injection using a digital thermometer.

-

Drug Administration: Once a significant rise in rectal temperature is observed (typically after 18 hours), the test compound (Ramifenazone) or a vehicle control is administered orally or intraperitoneally.

-

Data Collection: Rectal temperature is recorded at specified time points after drug administration (e.g., 1, 2, 3, 4, and 5 hours).

-

Analysis: The reduction in rectal temperature in the drug-treated group is compared to the vehicle-treated group.

Principle: Intraperitoneal injection of acetic acid in mice causes visceral pain, which is manifested as a characteristic stretching behavior called "writhing." Analgesic compounds reduce the frequency of these writhes.

General Protocol:

-

Animal Model: Swiss albino mice.

-

Drug Administration: The test compound (Ramifenazone) or a vehicle control is administered orally or intraperitoneally.

-

Induction of Writhing: After a specified pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

Observation: The mice are placed in an observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Analysis: The number of writhes in the drug-treated group is compared to the vehicle-treated group, and the percentage of inhibition is calculated.

Principle: This test is used to evaluate centrally acting analgesics. The animal is placed on a heated surface, and the time taken for it to show a pain response (e.g., licking its paws or jumping) is measured. Analgesics increase this reaction time.

General Protocol:

-

Animal Model: Swiss albino mice.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: The reaction time of each mouse is recorded before drug administration. A cut-off time is set to prevent tissue damage.

-

Drug Administration: The test compound (Ramifenazone) or a vehicle control is administered.

-

Post-treatment Measurement: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Analysis: The increase in reaction time in the drug-treated group is compared to the baseline and the vehicle-treated group.

Data Presentation

Due to the limited availability of published quantitative data for Ramifenazone, the following tables are presented as templates for how such data would be structured and presented.

Table 2: In Vitro COX Inhibitory Activity of Ramifenazone

| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| COX-1 | ||

| COX-2 |

Data to be populated from experimental results.

Table 3: Antipyretic Effect of Ramifenazone in Yeast-Induced Pyrexia Model

| Treatment Group | Dose (mg/kg) | Mean Rectal Temperature (°C) at Time (hours) post-treatment |

| 0 | ||

| Vehicle Control | - | |

| Ramifenazone | ||

| Positive Control (e.g., Paracetamol) |

Data to be populated from experimental results.

Table 4: Analgesic Effect of Ramifenazone in Acetic Acid-Induced Writhing Test

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |

| Vehicle Control | - | - | |

| Ramifenazone | |||

| Positive Control (e.g., Aspirin) |

Data to be populated from experimental results.

Table 5: Analgesic Effect of Ramifenazone in Hot Plate Test

| Treatment Group | Dose (mg/kg) | Mean Reaction Time (seconds ± SEM) at Time (minutes) post-treatment |

| 0 | ||

| Vehicle Control | - | |

| Ramifenazone | ||

| Positive Control (e.g., Morphine) |

Data to be populated from experimental results.

Pharmacokinetics

Detailed pharmacokinetic data for Ramifenazone, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly accessible literature. For a pyrazolone derivative, it would be anticipated to undergo hepatic metabolism, similar to other compounds in its class. Key pharmacokinetic parameters that would need to be determined in preclinical and clinical studies include:

-

Bioavailability (F%)

-

Time to maximum plasma concentration (Tmax)

-

Maximum plasma concentration (Cmax)

-

Volume of distribution (Vd)

-

Elimination half-life (t½)

-

Clearance (CL)

Conclusion

Ramifenazone is a selective COX-2 inhibitor with demonstrated potential for antipyretic and analgesic effects. Its mechanism of action is well-understood within the context of NSAIDs. This technical guide provides a foundational understanding of Ramifenazone, including a detailed protocol for in vitro characterization of its primary pharmacological activity. The provided templates for in vivo data presentation and the description of standard experimental models offer a clear roadmap for the necessary preclinical evaluation of this compound. Further research is warranted to generate robust in vivo efficacy and pharmacokinetic data to fully elucidate the therapeutic potential of Ramifenazone. The compound's reported instability should be a key consideration in any future development efforts.

References

An In-Depth Technical Guide to the Structural Analogues of Ramifenazone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1][] Like other drugs in its class, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[] This technical guide provides a comprehensive overview of the structural analogues of Ramifenazone Hydrochloride, detailing their synthesis, pharmacological activities, and underlying mechanisms of action. The document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

Introduction to Ramifenazone and its Analogues

Ramifenazone, chemically known as 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)-3-pyrazolone, belongs to the pyrazolone class of compounds.[1] The 4-aminoantipyrine core is a versatile scaffold that has been extensively modified to explore and optimize its therapeutic potential. Structural analogues of Ramifenazone have been synthesized and evaluated to enhance potency, selectivity, and reduce adverse effects, such as gastrointestinal toxicity, commonly associated with NSAIDs.[3][4] This guide focuses on analogues with modifications at the 4-amino position and other sites of the pyrazolone ring.

Physicochemical Properties of Ramifenazone and its Hydrochloride Salt

A foundational understanding of the physicochemical properties of the parent compound is crucial for the rational design of its analogues.

| Property | Ramifenazone | This compound |

| Chemical Formula | C₁₄H₁₉N₃O | C₁₄H₂₀ClN₃O |

| Molecular Weight | 245.32 g/mol | 281.78 g/mol |

| CAS Number | 3615-24-5 | 18342-39-7 |

| Appearance | Crystalline solid | Crystalline solid |

| Melting Point | 80 °C | Not specified |

| IUPAC Name | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one hydrochloride |

Synthesis of Ramifenazone Analogues

The synthesis of Ramifenazone analogues and other 4-substituted pyrazolone derivatives typically involves multi-step reaction sequences. A general synthetic pathway is outlined below.

General Synthetic Scheme

The synthesis often starts from 4-aminoantipyrine, which can be derivatized at the 4-amino position through various chemical reactions.

Experimental Protocol: Synthesis of 4-((Aryl)(8-hydroxyquinolin-7-yl)methylamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (A Betti-type Reaction)[5]

This protocol describes a one-pot synthesis for a series of 4-aminoantipyrine derivatives.

-

Materials: 4-aminoantipyrine, substituted aromatic aldehyde, 8-hydroxyquinoline, 95% ethanol, fluorite catalyst, crushed ice.

-

Procedure:

-

In a round-bottom flask, dissolve 4-aminoantipyrine (0.01 mol), a substituted aromatic aldehyde (0.01 mol), and 8-hydroxyquinoline (0.01 mol) in 10 mL of 95% ethanol.

-

Add fluorite (2% by weight of all reactants) to the mixture.

-

Stir the reaction mixture magnetically at room temperature for 10–15 minutes.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and hexane.

-

Upon completion, pour the reaction mixture into crushed ice.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure derivative.

-

Pharmacological Activities of Ramifenazone Analogues

The primary therapeutic targets for Ramifenazone and its analogues are inflammatory pathways. Their efficacy is evaluated through a series of in vitro and in vivo assays.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents.

| Compound | Structure/Substitution | % Inhibition of Paw Edema (at 4h) |

| PYZ1 | 4-(4-N,N-dimethylaminobenzylidene)-3-methylpyrazolin-5(4H)-one | - |

| PYZ2 | 4-(2-chlorobenzylidene)-3-methylpyrazolin-5(4H)-one | 51.02% |

| PYZ3 | 4-(benzylidene)-3-methylpyrazolin-5(4H)-one | - |

| 4c | 4-((4-Methoxyphenyl)(8-hydroxyquinolin-7-yl)methylamino)-... | Significant activity |

| 4d | 4-((4-Chlorophenyl)(8-hydroxyquinolin-7-yl)methylamino)-... | Significant activity |

| 4f | 4-((2-Hydroxyphenyl)(8-hydroxyquinolin-7-yl)methylamino)-... | Significant activity |

| 4h | 4-((2-Nitrophenyl)(8-hydroxyquinolin-7-yl)methylamino)-... | Significant activity |

| Indomethacin | Standard Drug | 54.08% |

| Diclofenac | Standard Drug | Significant activity |

Note: Direct percentage inhibition values were not available for all compounds in the cited literature. "Significant activity" indicates that the compounds showed a statistically significant reduction in paw edema compared to the control group.

-

Animals: Wistar albino rats.

-

Procedure:

-

Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test compound groups (e.g., 150 mg/kg).

-

Administer the test compounds and the standard drug orally.

-

After one hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.

-

Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group.

-

Analgesic Activity

The analgesic effects are typically evaluated using thermal (hot-plate test) and chemical (acetic acid-induced writhing test) models of nociception.

| Compound | % Protection (Writhing Test) | Reaction Time (s) (Hot Plate Test at 4h) |

| PYZ1 | - | - |

| PYZ2 | Significant | Significant increase |

| PYZ3 | - | - |

| Indomethacin | Significant | Significant increase |

Note: Specific quantitative data from a single comparative study was limited. PYZ2 showed the most prominent analgesic response among the tested pyrazolones.

-

Animals: Mice.

-

Procedure:

-

Divide the animals into groups, including a control group, a standard drug group, and test compound groups.

-

Administer the test compounds and the standard drug orally or intraperitoneally.

-

After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing (abdominal constrictions).

-

Observe the animals for a defined period (e.g., 20 minutes) and count the number of writhes for each animal.

-

Calculate the percentage protection against writhing for the treated groups compared to the control group.

-

In Vitro COX Inhibition

The selectivity of Ramifenazone analogues for COX-1 and COX-2 is a critical determinant of their therapeutic index.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |